molecular formula C11H12ClN3 B13249099 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Cat. No.: B13249099
M. Wt: 221.68 g/mol
InChI Key: PNJYIJDHUFPTOM-UHFFFAOYSA-N
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Description

3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is an organic compound that features a chloro group, an imidazole ring, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-chloro-1H-imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)propanamide
  • 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific structural features, such as the presence of both a chloro group and an imidazole ring

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C11H12ClN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

PNJYIJDHUFPTOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=NC=CN2)Cl

Origin of Product

United States

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